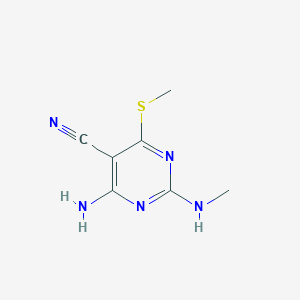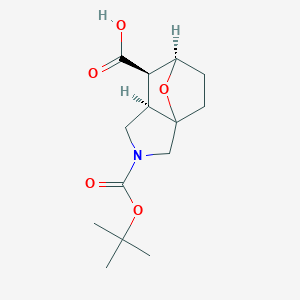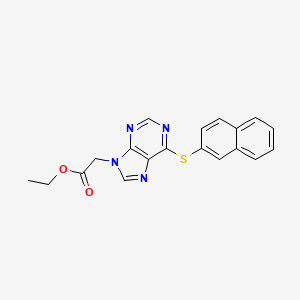
9H-Purine-9-acetic acid, 6-(2-naphthalenylthio)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is a complex organic compound that features a purine base attached to a naphthalene moiety via a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Thioether Formation: The naphthalene moiety is introduced via a thioether linkage. This step often involves the reaction of a naphthalene thiol with a halogenated purine derivative under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The halogen atoms on the purine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Thiols, amines, alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purine derivatives.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is not fully understood but is believed to involve interactions with specific enzymes or receptors due to its purine base. The thioether linkage and naphthalene moiety may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(6-(phenylthio)-9H-purin-9-yl)acetate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Ethyl 2-(6-(methylthio)-9H-purin-9-yl)acetate: Similar structure but with a methyl group instead of a naphthalene moiety.
Uniqueness
Ethyl 2-(6-(naphthalen-2-ylthio)-9H-purin-9-yl)acetate is unique due to the presence of the naphthalene moiety, which may impart distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Propiedades
Número CAS |
646509-78-6 |
|---|---|
Fórmula molecular |
C19H16N4O2S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
ethyl 2-(6-naphthalen-2-ylsulfanylpurin-9-yl)acetate |
InChI |
InChI=1S/C19H16N4O2S/c1-2-25-16(24)10-23-12-22-17-18(23)20-11-21-19(17)26-15-8-7-13-5-3-4-6-14(13)9-15/h3-9,11-12H,2,10H2,1H3 |
Clave InChI |
YLBMRKRBUARCCI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


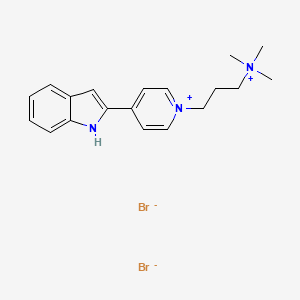

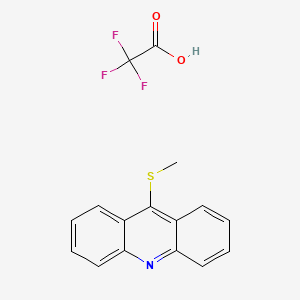
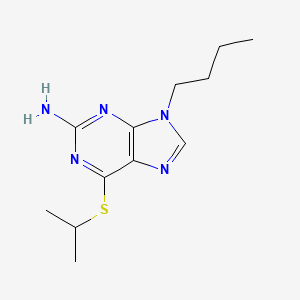

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B12926521.png)
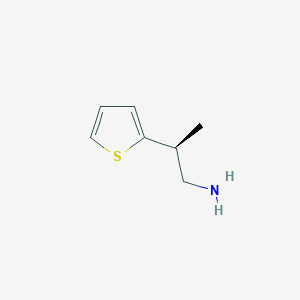
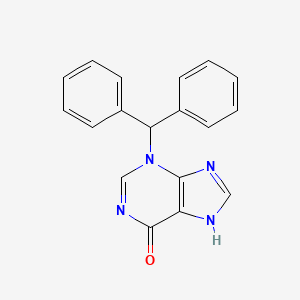
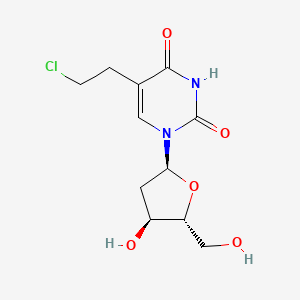
![(2E)-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]imino]-1,3-thiazolidin-4-one](/img/structure/B12926553.png)
![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
